
Acyclovir Acetate
Overview
Description
Acyclovir Acetate (IUPAC name: 2-((2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)ethyl acetate) is a synthetic derivative and a known impurity of the antiviral drug Acyclovir (CAS: 59277-89-3). Its molecular formula is C₁₀H₁₃N₅O₄, with a molecular weight of 267.25 g/mol . Structurally, it differs from Acyclovir by the addition of an acetylated hydroxyl group, which enhances lipophilicity compared to the parent compound . This compound is primarily identified during quality control analyses of Acyclovir formulations, as its presence can indicate incomplete synthesis or degradation . While it lacks direct antiviral activity, its physicochemical properties are critical for understanding drug stability, impurity profiling, and formulation optimization .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acyclovir Acetate typically involves the reaction of guanine with 2-oxa-1,4-butanediol diacetate in the presence of a catalyst. One common method includes heating a mixture of guanine, hexamethyldisilazane, and ammonium sulfate to 115-118°C for 18 hours. This process forms a silylated intermediate, which is then reacted with 2-oxa-1,4-butanediol diacetate and trimethylsilyl triflate at 130°C for 4.5 hours. The final product is obtained by cooling the mixture and precipitating the compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. Chromatographic techniques are often employed to separate the desired product from isomeric impurities .
Chemical Reactions Analysis
Purification of DA-ACV
Residual acetic anhydride and unreacted OBD in DA-ACV are removed via ethanol washing, which is critical to avoid potassium acetate formation during hydrolysis .
Washing Efficacy :
Washing Step | MAG Content (Before) | MAG Content (After) |
---|---|---|
Ethanol | 4.2% | 0.3% |
Data from demonstrates that ethanol washing reduces guanine-forming impurities significantly. |
Hydrolysis of DA-ACV to Acyclovir
DA-ACV undergoes hydrolysis in the presence of methanolic potassium hydroxide (KOH) to form acyclovir potassium salt (ACV-K), which is subsequently acidified to yield pure ACV .
Hydrolysis Reaction :
Key Conditions :
-
Temperature : 18–22°C during KOH addition, followed by heating to 67°C .
-
KOH Stoichiometry : 3 equivalents required for complete deacetylation .
Yield Optimization :
Parameter | Value | Outcome |
---|---|---|
KOH Addition Method | Stepwise (3 stages) | Prevents excessive viscosity |
Solvent | Methanol | Enhances solubility of intermediates |
Analytical Characterization
-
FTIR Analysis : DA-ACV shows characteristic peaks at 1735 cm⁻¹ (C=O stretch of acetate) and 1660 cm⁻¹ (C=N stretch of guanine) .
-
NMR Data :
Industrial and Environmental Considerations
Scientific Research Applications
Acyclovir Acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of antiviral nucleosides.
Biology: Studied for its potential antiviral activity against herpes viruses.
Medicine: Serves as a precursor in the production of antiviral drugs like acyclovir.
Industry: Employed in the large-scale synthesis of pharmaceutical compounds
Mechanism of Action
The mechanism of action of Acyclovir Acetate involves its conversion to active metabolites that inhibit viral DNA polymerase. This inhibition prevents the replication of viral DNA, thereby exerting antiviral effects. The compound targets viral enzymes and pathways, making it effective against certain viral infections .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs of Acyclovir
Acyclovir derivatives are designed to improve solubility, bioavailability, or target specificity. Key compounds include:
Key Findings :
- Solubility-Lipophilicity Trade-off : Acyclovir’s high aqueous solubility (~10⁻² mol/dm³) ensures systemic absorption but limits membrane permeability. In contrast, tricyclic derivatives with aromatic groups (e.g., Compound 8) exhibit 100-fold lower solubility but superior lipophilicity (log P +1.8), enhancing cell penetration .
- Impurity Profiles : this compound and its analogs (e.g., EP Impurity A) are critical for pharmaceutical quality control. Their detection ensures batch consistency and compliance with regulatory standards .
- Clinical Alternatives : Ganciclovir, a broader-spectrum antiviral, shows higher potency (IC₅₀: 0.02–0.1 μM) but greater toxicity compared to Acyclovir. In a clinical study, Acyclovir and Ganciclovir demonstrated comparable efficacy in treating acute retinal necrosis when combined with corticosteroids .
Formulation and Delivery Systems
- Polymer-Based Carriers : Copolymers like poly(HEMA-co-vinyl acetate) enable sustained release of Acyclovir, achieving 80% drug release over 48 hours without cytotoxicity .
- Nanoparticles: Carboxymethyl cellulose acetate butyrate (CMCAB) nanoparticles enhance solubility of poorly soluble Acyclovir derivatives, with particle sizes ranging from 150–300 nm depending on synthesis methods .
Natural Compounds with Synergistic Effects
- Oleuropein (from olive leaf ethyl acetate extract) exhibits anti-HSV-1 activity (IC₅₀: 12 μg/mL) comparable to Acyclovir but with lower cytotoxicity (CC₅₀: >200 μg/mL vs. Acyclovir’s CC₅₀: 100 μg/mL) .
- Harmine (from Peganum harmala) synergizes with Acyclovir, reducing viral replication by 90% in combined therapy .
Biological Activity
Acyclovir acetate, a prodrug of acyclovir, exhibits significant antiviral activity primarily against herpes simplex virus (HSV) and varicella-zoster virus (VZV). This article delves into its biological activity, mechanisms of action, pharmacokinetics, and clinical implications, supported by data tables and research findings.
Acyclovir is a synthetic acyclic purine nucleoside analog that becomes activated through phosphorylation by viral thymidine kinase. The active form, acyclovir triphosphate, has a higher affinity for viral DNA polymerase than for cellular DNA polymerase, leading to:
- Inhibition of Viral DNA Synthesis : Acyclovir triphosphate competes with deoxyguanosine triphosphate, incorporating itself into the viral DNA chain and causing premature termination of DNA synthesis.
- Selective Toxicity : Due to its activation primarily in infected cells, acyclovir exhibits minimal toxicity to uninfected host cells .
Pharmacokinetics
The pharmacokinetic profile of this compound reveals important absorption and distribution characteristics:
Parameter | Value |
---|---|
Oral Bioavailability | 10-20% |
Peak Plasma Concentration (Cmax) | 593.7-656.5 ng/mL |
Time to Peak (Tmax) | 1.1 ± 0.4 hours |
Volume of Distribution | 0.6 L/kg |
Protein Binding | 9-33% |
Acyclovir is poorly absorbed when taken orally, with significant variability in plasma levels depending on the formulation and dosage .
Clinical Efficacy
This compound is primarily used to treat infections caused by HSV-1, HSV-2, and VZV. Its efficacy is well-documented in various clinical settings:
- Genital Herpes : Acyclovir reduces the duration and severity of symptoms during acute outbreaks and decreases the frequency of recurrences.
- Herpes Zoster : Early initiation of treatment can significantly reduce pain and hasten healing .
Case Studies
- HSV Encephalitis : A study involving patients with HSV encephalitis demonstrated that intravenous acyclovir administration improved survival rates significantly compared to supportive care alone .
- Immunocompromised Patients : Research indicates that while acyclovir is effective in treating HSV infections in immunocompromised patients, resistance can develop, particularly due to mutations in the viral thymidine kinase gene .
Resistance Patterns
Resistance to acyclovir is relatively uncommon in immunocompetent individuals but can occur in immunocompromised patients. Key findings include:
- Resistance rates are approximately 7% among immunocompromised patients versus 0.27% in healthy adults.
- Mutations affecting thymidine kinase or DNA polymerase are the primary mechanisms behind resistance .
Adverse Effects
While generally well-tolerated, acyclovir can cause side effects such as:
- Neurotoxicity : Particularly at high doses or in cases of dehydration.
- Renal Impairment : Risk of precipitation in renal tubules, necessitating hydration or dose adjustments .
Research Findings
Recent studies have explored various formulations and combinations to enhance the efficacy of acyclovir:
- Cocrystallization Approaches : Research indicates that cocrystals formed with tartaric acid improve the solubility and dissolution rate of acyclovir compared to the pure drug .
- Combination Therapies : Studies have shown that combining traditional herbal medicines with acyclovir can enhance antiviral activity against resistant strains of HSV .
Q & A
Basic Research Questions
Q. What validated HPLC methods are recommended for quantifying Acyclovir Acetate in bulk and pharmaceutical formulations?
A reverse-phase HPLC method using a Kromasil ODS C18 column (4.6 mm × 250 mm, 5 µm) with a mobile phase of acetonitrile and acetate buffer (pH 4.5, 50:50 v/v) at 253 nm detection is widely validated for stability-indicating assays. This method achieves a retention time of ~2.47 min and is suitable for bulk and tablet analysis . Compendial methods also employ potentiometric titration for bulk drug substance quantification .
Q. What impurities are commonly associated with this compound, and how are they identified?
Key impurities include 2-[(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy]ethyl acetate (EP Impurity A), guanine derivatives, and acetylated byproducts. These are identified via HPLC with UV detection or liquid chromatography-mass spectrometry (LC-MS). Compendial guidelines specify impurity thresholds and analytical protocols for quantification .
Q. What compendial methods are used for Acyclovir identification and purity testing?
Infrared (IR) spectroscopy and liquid chromatography are standard for identification. Potentiometric titration with 0.1M HCl in anhydrous acetic acid is an official assay method, where 1 mL HCl corresponds to 22.52 mg acyclovir .
Q. How should researchers validate a new stability-indicating HPLC method for Acyclovir?
Validation requires assessing specificity (via forced degradation studies), linearity (e.g., 0.5–15 µg/mL with r² ≥0.999), accuracy (recovery 98–102%), precision (RSD <2%), and robustness (variations in pH, mobile phase ratios). System suitability tests (e.g., tailing factor <2) ensure reproducibility .
Advanced Research Questions
Q. How can HPLC parameters be optimized for Acyclovir analysis in complex biological matrices (e.g., cellular studies)?
Adjust mobile phase composition to reduce matrix interference. For cellular samples, a water:methanol (92:8, pH 2.5) mobile phase at 252 nm improves peak resolution and minimizes co-eluting contaminants . Column temperature modulation (e.g., 25–40°C) and gradient elution further enhance sensitivity.
Q. What strategies resolve discrepancies in retention times across HPLC setups for Acyclovir?
Retention time variability arises from differences in column chemistry (e.g., C18 vs. hypersil ODS) or mobile phase pH (4.5 vs. 3.5). Standardize columns from the same manufacturer, calibrate pH meters rigorously, and use internal standards (e.g., acyclovir-d4) for normalization .
Q. How can co-delivery systems for Acyclovir and other APIs (e.g., tenofovir) be designed to overcome physicochemical incompatibilities?
Polyurethane intravaginal rings (IVRs) with segmented drug-loaded polymers enable independent release kinetics. For example, acyclovir and tenofovir pods coated with sustained-release polymers achieve >28-day release in vivo. Matrix IVRs with lipid-based carriers also improve compatibility .
Q. What kinetic models describe Acyclovir release from novel delivery systems (e.g., niosomes)?
Zero-order kinetics (Q = kt) model drug release from niosomes, where diffusion through the lipid bilayer governs release. For burst release, Higuchi or Korsmeyer-Peppas models may apply, depending on matrix porosity and drug loading .
Q. How can spectral interference from Acyclovir-related compounds be mitigated during UV detection?
Use diode-array detection (DAD) to identify overlapping peaks. For example, EP Impurity G (acetylated derivative) absorbs at 253 nm but elutes later. Employing a longer column (250 mm vs. 150 mm) or adjusting acetonitrile content (e.g., 45:55 v/v) improves separation .
Q. What PICOT framework elements are critical for designing clinical pharmacokinetic studies on Acyclovir?
Define P opulation (e.g., immunocompromised adults), I ntervention (e.g., IV acyclovir 10 mg/kg), C omparison (oral vs. IV), O utcome (plasma AUC₀–24), and T ime (48-hour monitoring). This ensures alignment with regulatory guidelines and reproducibility .
Q. Methodological Notes
- Data Contradiction Analysis : Compare retention times, detection limits, and recovery rates across studies to identify method-specific biases. For example, mobile phase pH shifts (3.5 vs. 4.5) significantly alter ionization and retention .
- Experimental Design : Use factorial design (e.g., Box-Behnken) to optimize HPLC parameters or formulation variables (e.g., lipid:niosome ratio). Include forced degradation (acid/alkaline hydrolysis, oxidation) in stability studies .
Properties
IUPAC Name |
2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O4/c1-6(16)19-3-2-18-5-15-4-12-7-8(15)13-10(11)14-9(7)17/h4H,2-3,5H2,1H3,(H3,11,13,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHAXLGAKQREIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50145470 | |
Record name | 9-(2-Acetoxyethoxymethyl)guanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50145470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102728-64-3 | |
Record name | 9-(2-Acetoxyethoxymethyl)guanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102728643 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-(2-Acetoxyethoxymethyl)guanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50145470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-[[2-(Acetyloxy)ethoxy]methyl]-2-amino-1,9-dihydro-6H-purin-6-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 9-(2-ACETOXYETHOXYMETHYL)GUANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y16CE349S3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.